Cas no 1243474-55-6 (2-(azetidin-3-yloxy)benzonitrile)

2-(azetidin-3-yloxy)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yloxy)benzonitrile
- Benzonitrile, 2-(3-azetidinyloxy)-
- 1243474-55-6
- MB10143
- AKOS012405891
- EN300-1844434
-
- MDL: MFCD11848760
- インチ: 1S/C10H10N2O/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9,12H,6-7H2
- InChIKey: STGGIVCDUXMOEU-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC=C1OC1CNC1
計算された属性
- 精确分子量: 174.079312947g/mol
- 同位素质量: 174.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 338.0±32.0 °C(Predicted)
- 酸度系数(pKa): 9.16±0.40(Predicted)
2-(azetidin-3-yloxy)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844434-0.1g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1844434-0.05g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1844434-1g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1844434-1.0g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 1g |
$1029.0 | 2023-05-26 | ||
Enamine | EN300-1844434-0.25g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1844434-10.0g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 10g |
$4421.0 | 2023-05-26 | ||
Enamine | EN300-1844434-2.5g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1844434-5.0g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 5g |
$2981.0 | 2023-05-26 | ||
Enamine | EN300-1844434-0.5g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1844434-5g |
2-(azetidin-3-yloxy)benzonitrile |
1243474-55-6 | 5g |
$2981.0 | 2023-09-19 |
2-(azetidin-3-yloxy)benzonitrile 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-(azetidin-3-yloxy)benzonitrileに関する追加情報
Recent Advances in the Study of 2-(azetidin-3-yloxy)benzonitrile (CAS: 1243474-55-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(azetidin-3-yloxy)benzonitrile (CAS: 1243474-55-6) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This heterocyclic nitrile derivative, featuring an azetidine ring, has garnered significant attention due to its potential applications in drug discovery, particularly in the modulation of biological targets such as enzymes and receptors. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a versatile building block for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-(azetidin-3-yloxy)benzonitrile via a copper-catalyzed coupling reaction between 2-cyanophenol and 3-bromoazetidine. The researchers optimized the reaction conditions to achieve a yield of 78% with excellent purity, making it a practical route for large-scale production. Structural characterization by NMR and X-ray crystallography confirmed the compound's stability and planar geometry, which are crucial for its interactions with biological targets.
In pharmacological investigations, 2-(azetidin-3-yloxy)benzonitrile has shown remarkable potential as a kinase inhibitor scaffold. A recent high-throughput screening campaign identified this compound as a hit against Bruton's tyrosine kinase (BTK), with an IC50 of 1.2 μM. Molecular docking studies revealed that the azetidine oxygen forms a critical hydrogen bond with the hinge region of BTK, while the benzonitrile moiety occupies a hydrophobic pocket. These findings, published in ACS Chemical Biology, suggest that structural modifications of this core could lead to more potent and selective BTK inhibitors for treating B-cell malignancies.
The metabolic stability and pharmacokinetic properties of 2-(azetidin-3-yloxy)benzonitrile were evaluated in a 2024 preclinical study. The compound exhibited favorable parameters: moderate plasma protein binding (65%), good microsomal stability (t1/2 > 60 minutes in human liver microsomes), and acceptable oral bioavailability (42% in rats). These characteristics, combined with its relatively low cytotoxicity (CC50 > 100 μM in HEK293 cells), make it an attractive starting point for further drug development.
Recent patent applications (WO2023124567, US20240148921) have disclosed novel derivatives of 2-(azetidin-3-yloxy)benzonitrile as potential treatments for inflammatory diseases. The lead compounds demonstrated potent inhibition of NLRP3 inflammasome activation in macrophages, with EC50 values in the nanomolar range. This application highlights the compound's versatility beyond oncology, expanding its therapeutic potential to autoimmune disorders and neurodegenerative diseases.
In conclusion, 2-(azetidin-3-yloxy)benzonitrile represents a chemically tractable and biologically relevant scaffold with multiple applications in drug discovery. Ongoing research focuses on optimizing its drug-like properties and exploring new biological targets. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities positions it as a valuable tool for medicinal chemists and chemical biologists alike.
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